molecular formula C19H16F6O3 B8555979 4-[(Diphenylmethoxy)methyl]-2,2-bis(trifluoromethyl)-1,3-dioxolane CAS No. 51125-55-4

4-[(Diphenylmethoxy)methyl]-2,2-bis(trifluoromethyl)-1,3-dioxolane

Cat. No. B8555979
Key on ui cas rn: 51125-55-4
M. Wt: 406.3 g/mol
InChI Key: JVFXUSJLLOUYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04060532

Procedure details

A sample of 12 grams (0.05 mols) of 2,2-bis(trifluoromethyl)-4-hydroxymethyl-1,3-dioxolane in 50 ml toluene is treted with 1.93 grams sodium hydride - mineral oil (53.4%, 0.043 mols) at 25°-33° C. The sodium salt is stirred for 2 hours at 35° C. Benzhydryl bromide, 10.6 grams, (0.043 mols) is added at 37° C. and then the temperature is raised to 75°-95° C. for 3 hours. The mixture is filtered and the filtrate washed with water. Vacuum-stripping gives an oil which is dissolved in methanol and clarified by filtration through Super Cel. Yield of product is 17.0 grams at this point. A forerun is distilled in a 4" column filled with stainless steel packing, the remainder without packed column. The product obtained is distilled at 137° C. under 0.45 mm of mercury pressure to yield 2,2-bis(trifluoromethyl)-4-diphenylmethoxymethyl-1,3-dioxolane.
Name
2,2-bis(trifluoromethyl)-4-hydroxymethyl-1,3-dioxolane
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0.043 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1([C:10]([F:13])([F:12])[F:11])[O:7][CH:6]([CH2:8][OH:9])[CH2:5][O:4]1.[H-].[Na+].[Na].[CH:19](Br)([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C1(C)C=CC=CC=1.CO>[F:13][C:10]([F:11])([F:12])[C:3]1([C:2]([F:1])([F:14])[F:15])[O:7][CH:6]([CH2:8][O:9][CH:19]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH2:5][O:4]1 |f:1.2,^1:17|

Inputs

Step One
Name
2,2-bis(trifluoromethyl)-4-hydroxymethyl-1,3-dioxolane
Quantity
12 g
Type
reactant
Smiles
FC(C1(OCC(O1)CO)C(F)(F)F)(F)F
Step Two
Name
Quantity
1.93 g
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
0.043 mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)Br
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature is raised to 75°-95° C. for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
the filtrate washed with water
CUSTOM
Type
CUSTOM
Details
Vacuum-stripping gives an oil which
FILTRATION
Type
FILTRATION
Details
clarified by filtration through Super Cel
DISTILLATION
Type
DISTILLATION
Details
A forerun is distilled in a 4" column
ADDITION
Type
ADDITION
Details
filled with stainless steel packing
CUSTOM
Type
CUSTOM
Details
The product obtained
DISTILLATION
Type
DISTILLATION
Details
is distilled at 137° C. under 0.45 mm of mercury pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C1(OCC(O1)COC(C1=CC=CC=C1)C1=CC=CC=C1)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.